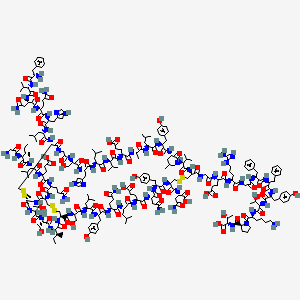
1-Piperazinecarbodithioic acid, 4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethylpiperazine-1-carbodithioic acid is a compound belonging to the class of dithiocarbamates, which are known for their versatile metal-chelating properties. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a carbodithioic acid moiety. Dithiocarbamates, including 4-ethylpiperazine-1-carbodithioic acid, are widely studied for their ability to stabilize various oxidation states and coordination geometries of metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylpiperazine-1-carbodithioic acid typically involves the insertion of carbon disulfide (CS₂) into the N-H bond of 1-ethylpiperazine. This reaction produces the carbodithioic acid derivative in a Zwitterionic form . The reaction conditions generally include a controlled environment to ensure the proper insertion of CS₂ into the piperazine ring.
Industrial Production Methods
Industrial production methods for 4-ethylpiperazine-1-carbodithioic acid are not extensively documented. the synthesis process can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethylpiperazine-1-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbodithioic acid moiety to thiol groups.
Substitution: The compound can participate in substitution reactions where the carbodithioic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Thiol-containing compounds.
Substitution: Compounds with different functional groups replacing the carbodithioic acid moiety.
Scientific Research Applications
4-ethylpiperazine-1-carbodithioic acid has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its metal-chelating properties.
Industry: Utilized as an accelerator in vulcanization processes, high-pressure lubricants, and fungicides.
Mechanism of Action
The mechanism of action of 4-ethylpiperazine-1-carbodithioic acid involves its ability to chelate metal ions through its sulfur donor atoms. This chelation stabilizes various oxidation states and coordination geometries of the metal ions, leading to the formation of stable complexes. These complexes can exhibit enhanced biological properties, such as increased antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-methylpiperazine-1-carbodithioic acid
- Morpholinecarbodithioic acid
- Piperazinecarbodithioic acid
Uniqueness
4-ethylpiperazine-1-carbodithioic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its coordination behavior and stability of the resulting metal complexes. This structural variation can lead to differences in the biological and chemical properties compared to similar compounds .
Properties
CAS No. |
29140-57-6 |
|---|---|
Molecular Formula |
C7H14N2S2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
4-ethylpiperazine-1-carbodithioic acid |
InChI |
InChI=1S/C7H14N2S2/c1-2-8-3-5-9(6-4-8)7(10)11/h2-6H2,1H3,(H,10,11) |
InChI Key |
ZZSXTAVHGOGRSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)


![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)


![tert-butyl N-[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B13829978.png)

![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)


